
3-(Cyclopentylmethyl)-5-formylthiophene-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Cyclopentylmethyl)-5-formylthiophene-2-carboxylic acid is an organic compound that features a thiophene ring substituted with a cyclopentylmethyl group, a formyl group, and a carboxylic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclopentylmethyl)-5-formylthiophene-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of cyclopentylmethyl bromide with thiophene-2-carboxylic acid in the presence of a base can yield the desired compound. The reaction conditions typically involve refluxing the reactants in a suitable solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) with a base like potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or catalytic processes. These methods aim to optimize yield and purity while minimizing waste and energy consumption. The use of palladium-catalyzed cross-coupling reactions is one example of an industrial approach to synthesizing complex organic molecules .
Analyse Des Réactions Chimiques
Types of Reactions
3-(Cyclopentylmethyl)-5-formylthiophene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in acetic acid for halogenation.
Major Products Formed
Oxidation: 3-(Cyclopentylmethyl)-5-carboxythiophene-2-carboxylic acid.
Reduction: 3-(Cyclopentylmethyl)-5-hydroxymethylthiophene-2-carboxylic acid.
Substitution: 3-(Cyclopentylmethyl)-5-bromothiophene-2-carboxylic acid.
Applications De Recherche Scientifique
3-(Cyclopentylmethyl)-5-formylthiophene-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of pharmaceuticals
Mécanisme D'action
The mechanism of action of 3-(Cyclopentylmethyl)-5-formylthiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The formyl group can participate in hydrogen bonding and other interactions with enzymes or receptors, potentially modulating their activity. The thiophene ring’s aromatic nature allows it to engage in π-π interactions with other aromatic systems, influencing its binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopentyl methyl ether: A related compound used as a solvent in organic synthesis.
Cyclopentanecarboxylic acid: Shares the cyclopentyl group but lacks the thiophene ring and formyl group.
Thiophene-2-carboxylic acid: Contains the thiophene ring and carboxylic acid group but lacks the cyclopentylmethyl and formyl groups.
Uniqueness
3-(Cyclopentylmethyl)-5-formylthiophene-2-carboxylic acid is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both a formyl group and a carboxylic acid group on the thiophene ring allows for diverse chemical modifications and interactions, making it a valuable compound for research and industrial applications .
Propriétés
Formule moléculaire |
C12H14O3S |
|---|---|
Poids moléculaire |
238.30 g/mol |
Nom IUPAC |
3-(cyclopentylmethyl)-5-formylthiophene-2-carboxylic acid |
InChI |
InChI=1S/C12H14O3S/c13-7-10-6-9(11(16-10)12(14)15)5-8-3-1-2-4-8/h6-8H,1-5H2,(H,14,15) |
Clé InChI |
CAYXCYAIGNBNJJ-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C1)CC2=C(SC(=C2)C=O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


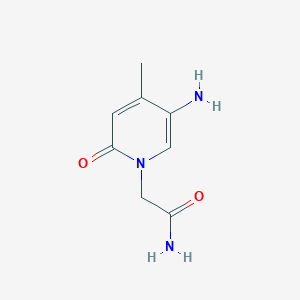
![1-[4-Hydroxy-3-(methoxycarbonyl)phenyl]cyclopropane-1-carboxylicacid](/img/structure/B13572869.png)
![1-{8-Fluoroimidazo[1,2-a]pyridin-3-yl}methanaminedihydrochloride](/img/structure/B13572870.png)
![[(2S)-4-(2-aminophenyl)morpholin-2-yl]methanol](/img/structure/B13572875.png)
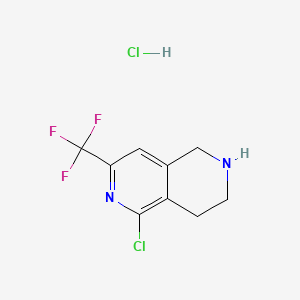
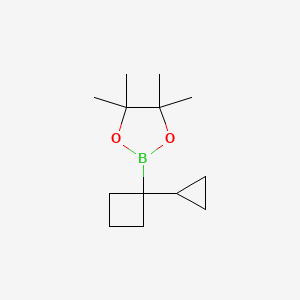
![[2-(Trifluoromethyl)thiophen-3-yl]boronic acid](/img/structure/B13572884.png)
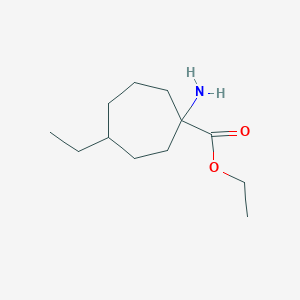
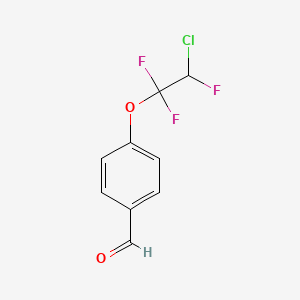
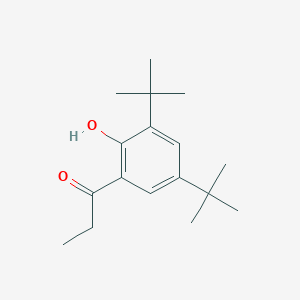
![Benzyl(methyl)[2-(naphthalen-1-yloxy)ethyl]amine](/img/structure/B13572927.png)
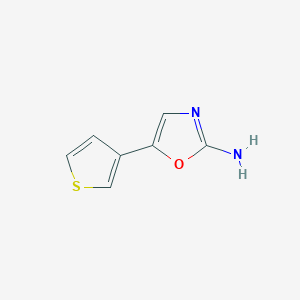
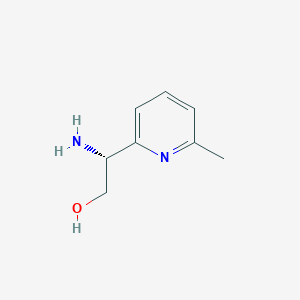
![[5-Fluoro-2-(trifluoromethyl)phenyl]hydrazine](/img/structure/B13572948.png)
